molecular formula C6H9ClN2O B7943080 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride

Cat. No.: B7943080
M. Wt: 160.60 g/mol
InChI Key: KLGGOTCHIRGCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride: is a heterocyclic organic compound with the molecular formula C6H8N2O·HCl It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde under acidic conditions. The reaction proceeds as follows:

    Starting Materials: 3,5-Dimethylpyrazole and formaldehyde.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as the catalyst.

    Procedure: The 3,5-dimethylpyrazole is dissolved in a suitable solvent, such as ethanol or methanol. Formaldehyde is then added dropwise to the solution, and the mixture is stirred at room temperature for several hours. The reaction mixture is then acidified with hydrochloric acid to precipitate the product.

    Isolation: The precipitated product is filtered, washed with cold solvent, and dried to obtain this compound as a solid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products:

    Oxidation: 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3,5-Dimethyl-1H-pyrazole-4-methanol.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology:

    Enzyme Inhibition Studies: This compound can be used in studies to investigate the inhibition of specific enzymes, particularly those involved in metabolic pathways.

Medicine:

    Drug Development: It serves as a building block for the development of new drugs with potential therapeutic applications, including anti-inflammatory and anticancer agents.

Industry:

    Chemical Manufacturing: It is used in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
  • 3,5-Dimethyl-1H-pyrazole-4-methanol
  • 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
  • 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde

Comparison:

  • 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride is unique due to the presence of both the aldehyde group and the hydrochloride salt, which can influence its reactivity and solubility.
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid has a carboxylic acid group instead of an aldehyde group, making it more acidic and less reactive in certain types of reactions.
  • 3,5-Dimethyl-1H-pyrazole-4-methanol has an alcohol group, which can participate in different types of reactions compared to the aldehyde group.
  • 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde and 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde have different substitution patterns on the pyrazole ring, affecting their chemical properties and reactivity.

Biological Activity

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

This compound can be synthesized through several methods, including the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich arenes. The reaction typically involves the electrophilic substitution of a suitable carbon nucleophile with a chloromethylene iminium salt, leading to the formation of the desired aldehyde derivative .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

1. Anticancer Activity

Research has demonstrated that derivatives of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain synthesized pyrazole derivatives showed IC50 values of less than 5 µM against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, indicating strong anticancer potential .

CompoundCell LineIC50 (µM)
5oMCF-72.13 ± 0.80
5oSiHa4.34 ± 0.98
5oPC-34.46 ± 0.53

These compounds were also evaluated for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In one study, the minimum inhibitory concentration (MIC) for certain pyrazole derivatives was found to be as low as 31.25 µg/mL against tested pathogens . This suggests that modifications of the pyrazole structure can enhance its efficacy as an antimicrobial agent.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, research indicates that this compound may possess anti-inflammatory properties. Compounds derived from it have been shown to inhibit pro-inflammatory cytokines in vitro, highlighting its potential role in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Cytotoxicity : The compound's derivatives bind to tubulin at the colchicine-binding site, disrupting microtubule dynamics crucial for cancer cell division .
  • Antimicrobial Action : The exact mechanism is still under investigation; however, it is believed that these compounds disrupt bacterial cell wall synthesis or function by interfering with metabolic pathways .
  • Anti-inflammatory : The inhibition of pro-inflammatory cytokines suggests that these compounds may modulate signaling pathways involved in inflammation .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

  • Cytotoxicity Evaluation : A study synthesized various pyrazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines using MTT assays. Results indicated selective cytotoxicity with minimal toxicity towards normal cells (HEK293T) at similar concentrations .
  • Antimicrobial Testing : Another research effort assessed the antimicrobial efficacy of several pyrazole derivatives against common bacterial strains. The results demonstrated significant inhibition zones and low MIC values compared to standard antibiotics .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-6(3-9)5(2)8-7-4;/h3H,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGGOTCHIRGCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.